molecular formula C9H9BrO2 B1584782 Ethyl 3-bromobenzoate CAS No. 24398-88-7

Ethyl 3-bromobenzoate

Cat. No. B1584782
Key on ui cas rn: 24398-88-7
M. Wt: 229.07 g/mol
InChI Key: QAUASTLEZAPQTB-UHFFFAOYSA-N
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Patent
US08889870B2

Procedure details

A mixture of 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride (41.4 mg, 0.20 mmol), cesium carbonate (326 mg, 1.0 mmol), and triethylamine (0.056 mL, 0.40 mmol) in 2.0 mL dioxane was warmed until the amine starting material had dissolved. The reaction filtrate was transferred into another reaction vial and the following added: a spatula portion of cesium carbonate, ethyl 3-bromobenzoate (0.032 mL, 0.20 mmol), palladium acetate (2.2 mg, 0.01 mmol) plus catalytic Pd2(dba)3, and RAC-BINAP (6.2 mg, 0.01 mmol). The reaction was heated at 95° C. for 17 hours, filtered, and evaporated to an oil. The oil was chromatograph eluting with CHCl3/EtOAc to give the title compound as a light yellow oil (3.2 mg, 6%). 1H NMR (CDCl3) δ: 8.46 (s, 1H), 8.39 (d, J=5.0 Hz, 1H), 7.66 (dd, J=2.3, 1.5 Hz, 1H), 7.54 (dt, J=7.5, 1.2 Hz, 1H), 7.35 (t, J=7.9 Hz, 1H), 7.16 (dd, J=8.4, 1.9 Hz, 1H), 7.12 (d, J=5.0 Hz, 1H), 4.46 (s, 2H), 4.39 (q, J=7.1 Hz, 2H), 3.62 (t, J=5.9 Hz, 2H), 3.01 (t, J=5.7 Hz, 2H), 1.38-1.44 (m, 3H).
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
41.4 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
326 mg
Type
reactant
Reaction Step Two
Quantity
0.056 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.032 mL
Type
reactant
Reaction Step Five
Quantity
6.2 mg
Type
reactant
Reaction Step Six
Quantity
2.2 mg
Type
catalyst
Reaction Step Seven
Yield
6%

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH2:3]1[C:12]2[C:7](=[CH:8][CH:9]=[N:10][CH:11]=2)[CH2:6][CH2:5][NH:4]1.C(=O)([O-])[O-].[Cs+].[Cs+].C(N(CC)CC)C.Br[C:27]1[CH:28]=[C:29]([CH:35]=[CH:36][CH:37]=1)[C:30]([O:32][CH2:33][CH3:34])=[O:31].C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:11]1[C:12]2[C:7](=[CH:6][CH:5]=[N:4][CH:3]=2)[CH2:8][CH2:9][N:10]1[C:27]1[CH:28]=[C:29]([CH:35]=[CH:36][CH:37]=1)[C:30]([O:32][CH2:33][CH3:34])=[O:31] |f:0.1.2,3.4.5,10.11.12,13.14.15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
41.4 mg
Type
reactant
Smiles
Cl.Cl.C1NCCC2=CC=NC=C12
Name
cesium carbonate
Quantity
326 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.056 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Five
Name
Quantity
0.032 mL
Type
reactant
Smiles
BrC=1C=C(C(=O)OCC)C=CC1
Step Six
Name
Quantity
6.2 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Step Seven
Name
Quantity
2.2 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
ADDITION
Type
ADDITION
Details
following added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
WASH
Type
WASH
Details
eluting with CHCl3/EtOAc

Outcomes

Product
Name
Type
product
Smiles
C1N(CCC2=CC=NC=C12)C=1C=C(C(=O)OCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 mg
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 5.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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